![molecular formula C14H20ClN3O2 B13560724 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride typically involves the reaction of tryptamine with a suitable carboxylic acid derivative. One common method is the DCC-mediated coupling between carboxylic acids and amines . This reaction is often carried out under reflux conditions in methanol, using methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors with high affinity, influencing various biological processes . This compound can modulate signaling pathways, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Tryptamine: A biogenic amine with significant biological activity.
Uniqueness
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride is unique due to its specific structure, which combines an indole moiety with an amide linkage. This structure imparts distinct biological properties, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C14H20ClN3O2 |
|---|---|
Peso molecular |
297.78 g/mol |
Nombre IUPAC |
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-19-13(8-15)14(18)16-7-6-10-9-17-12-5-3-2-4-11(10)12;/h2-5,9,13,17H,6-8,15H2,1H3,(H,16,18);1H |
Clave InChI |
RBZVARFOXKROOK-UHFFFAOYSA-N |
SMILES canónico |
COC(CN)C(=O)NCCC1=CNC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


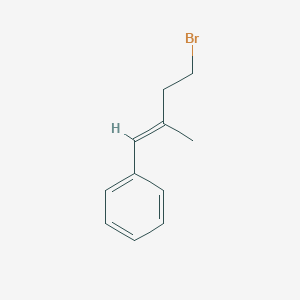

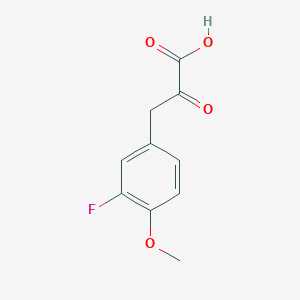
![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
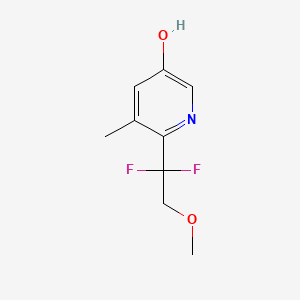
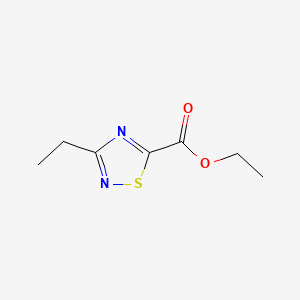
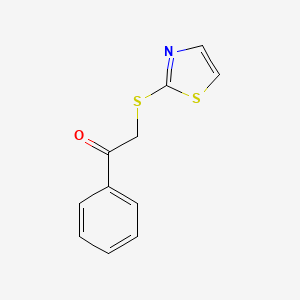
![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)
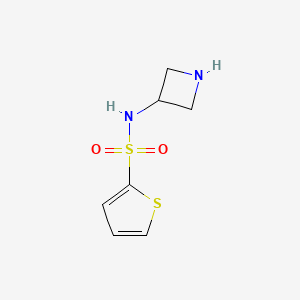
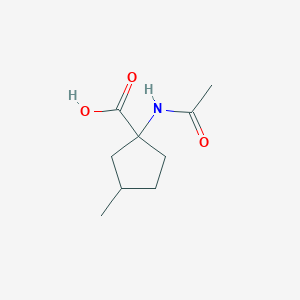
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
